4-Amino-5-(phenanthren-9-yl)pentan-1-ol
Description
4-Amino-5-(phenanthren-9-yl)pentan-1-ol is a structurally complex amino alcohol characterized by a pentan-1-ol backbone substituted with an amino group at the 4-position and a phenanthren-9-yl group at the 5-position. The phenanthrene moiety, a polycyclic aromatic hydrocarbon, imparts significant steric bulk and electronic conjugation, influencing the compound’s physicochemical and photophysical properties.
Properties
CAS No. |
19893-74-4 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-amino-5-phenanthren-9-ylpentan-1-ol |
InChI |
InChI=1S/C19H21NO/c20-16(7-5-11-21)13-15-12-14-6-1-2-8-17(14)19-10-4-3-9-18(15)19/h1-4,6,8-10,12,16,21H,5,7,11,13,20H2 |
InChI Key |
MEFNLVKYGCLFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(CCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenepentanol,d-amino- typically involves the functionalization of phenanthrene derivatives. One common method is the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various synthetic routes . For example, the O2-mediated transformation of 9-phenanthrenol can lead to the formation of phenanthrenyl ketal and 9-fluorenones .
Industrial Production Methods: Industrial production of 9-Phenanthrenepentanol,d-amino- often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes the regioselective functionalization of phenanthrene derivatives to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9-Phenanthrenepentanol,d-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 9-phenanthrenol can lead to the formation of ketal structures .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like O2 and reducing agents for specific transformations. The reaction conditions often involve controlled temperatures and specific catalysts to achieve high yields .
Major Products Formed: The major products formed from these reactions include phenanthrenyl ketal and 9-fluorenones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
9-Phenanthrenepentanol,d-amino- has a wide range of applications in scientific research. It is used in organic synthesis for the preparation of complex molecules. In material chemistry, it serves as a precursor for the synthesis of advanced materials. In pharmaceutical chemistry, it is explored for its potential therapeutic properties .
Mechanism of Action
The mechanism of action of 9-Phenanthrenepentanol,d-amino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand to study the binding interactions within the active site of enzymes like CYP (eryF) . This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Amino-5-(phenanthren-9-yl)pentan-1-ol with structurally related compounds, emphasizing substituent variations and their impacts:
Key Observations :
- Aromatic Substituents : The phenanthren-9-yl group confers rigidity and extended π-conjugation compared to phenyl or methoxyphenyl groups, which is critical in OLED applications for tuning emission properties .
- Functional Groups: Amino (-NH₂) groups enhance hydrogen-bonding capacity and solubility in polar solvents, whereas nitro (-NO₂) or dibutylamino groups increase lipophilicity and alter reactivity .
Physicochemical Properties
- Boiling Points/Solubility: Branched alcohols (e.g., pentan-1-ol derivatives) typically exhibit lower boiling points than linear isomers. The phenanthren-9-yl group likely reduces aqueous solubility compared to simpler analogs like 4-amino-5-phenylpentan-1-ol .
- Chromatographic Behavior : Compounds with larger aromatic systems (e.g., phenanthren-9-yl) show longer retention times in chromatographic analyses due to increased hydrophobicity .
Biological Activity
4-Amino-5-(phenanthren-9-yl)pentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an amino group and a phenanthrene moiety, which are known to contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression. The phenanthrene structure may facilitate interactions with cellular membranes or specific protein targets.
Antitumor Effects
Preliminary studies suggest that this compound exhibits antitumor activity . It has been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes the observed IC50 values for different cancer types:
| Cancer Type | IC50 (µM) |
|---|---|
| Acute Lymphoblastic Leukemia | <2 |
| Non-Small Cell Lung Cancer | 1.65–5.51 |
| Colorectal Cancer | Not specified |
These values indicate potent activity against specific cancer cell lines, suggesting a promising avenue for further investigation.
Inhibition of Signaling Pathways
The compound's mechanism may involve the inhibition of key signaling pathways such as the STAT3 pathway, which is often upregulated in cancers. By modulating these pathways, this compound could contribute to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity at low concentrations, particularly against acute lymphoblastic leukemia cells (IC50 < 2 µM). This suggests that the compound may serve as a lead for developing new antileukemic agents .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action. It was found that the compound activates SHP1 (Src homology region 2 domain-containing phosphatase 1), leading to dephosphorylation of STAT3 and subsequent inhibition of cell proliferation in hepatocellular carcinoma models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the amino group or phenanthrene structure can significantly alter potency. Compounds with hydrophilic substitutions at specific positions showed enhanced activity, highlighting the importance of molecular configuration in therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
